N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
Several methods exist for synthesizing thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms. Common approaches include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. Direct interactions of various 2-halo derivatives with sulfur-containing reagents are also employed. Notably, the introduction of a thiol group provides opportunities for further functionalization and modulation of oxidative processes in the organism .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Anticonvulsant Agents : A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, investigating their potential as anticonvulsants. This research involved direct synthesis, molecular docking studies, and pharmacological evaluation, demonstrating moderate anticonvulsant activity for these compounds (Severina et al., 2020).
Chemical Rearrangements : Another study explored the Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams, showcasing the synthetic versatility of such compounds in producing various derivatives (Black et al., 1972).
Thymidylate Synthase Inhibitors : Derivatives of the discussed compound were synthesized as potential thymidylate synthase inhibitors, a key enzyme for DNA synthesis, indicating their potential application in antitumor therapies (Gangjee et al., 2004).
Antituberculosis Agents : Research into alpha-derivatives of the compound for activity against Mycobacterium tuberculosis highlighted the chemical's potential application in developing antituberculosis agents (Mir et al., 1991).
Antibacterial and Antifungal Agents : The synthesis and evaluation of ureides of Baylis-Hillman derivatives, including the discussed compound, have shown promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Nag et al., 2006).
Dual Inhibitors of Enzymes : The compound's derivatives have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, enzymes crucial in the folate pathway, underscoring their potential as antitumor agents (Gangjee et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to have significant antimycobacterial activities .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to antimycobacterial effects .
Biochemical Pathways
Similar compounds are known to interfere with the biochemical pathways of their targets, leading to their antimycobacterial effects .
properties
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-5-9-7-10(16)15-12(14-9)18-8-11(17)13-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFEVCWZXHKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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